(2-Methylpyridin-3-yl)methanamine dihydrochloride

Building Block Procurement Medicinal Chemistry Salt Form Selection

Researchers synthesizing kinase inhibitors often face inconsistent reactivity when using incorrect salt forms or substituted analogs. (2-Methylpyridin-3-yl)methanamine dihydrochloride solves this as a defined dihydrochloride salt with precise stoichiometry, enabling reliable amide/urea/sulfonamide bond formation. - Directly incorporate the (2-methylpyridin-3-yl)methylamine fragment into drug-like libraries - Avoid failed reactions from incorrect free base or analog substitutions - Suitable as an HPLC/LC-MS reference standard (typical purity 95%) - Privileged scaffold in kinase inhibitor design, as exemplified by RIPK1 inhibitor PK68

Molecular Formula C7H12Cl2N2
Molecular Weight 195.09 g/mol
CAS No. 58539-66-5
Cat. No. B1427361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylpyridin-3-yl)methanamine dihydrochloride
CAS58539-66-5
Molecular FormulaC7H12Cl2N2
Molecular Weight195.09 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)CN.Cl.Cl
InChIInChI=1S/C7H10N2.2ClH/c1-6-7(5-8)3-2-4-9-6;;/h2-4H,5,8H2,1H3;2*1H
InChIKeyVFSXTTJUSFPTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methylpyridin-3-yl)methanamine dihydrochloride: Technical Baseline for Procurement Decisions


(2-Methylpyridin-3-yl)methanamine dihydrochloride (CAS 58539-66-5) is a pyridine-based heterocyclic amine building block with the molecular formula C₇H₁₂Cl₂N₂ and a molecular weight of 195.09 g/mol . It is the dihydrochloride salt of (2-methylpyridin-3-yl)methanamine (CAS 58539-64-3), and exists as a solid with recommended storage at room temperature in sealed, dry conditions [1]. This compound is primarily used as a research chemical and synthetic intermediate, not for direct human use .

Why Generic Substitution of (2-Methylpyridin-3-yl)methanamine dihydrochloride is Not Recommended


Direct substitution of (2-methylpyridin-3-yl)methanamine dihydrochloride with its free base (CAS 58539-64-3) or other related analogs such as 2-methyl-3-[(methylamino)methyl]pyridine (CAS 677349-96-1) or (6-chloro-2-methylpyridin-3-yl)methanamine (CAS 1251529-73-3) is not advisable without careful consideration . While these compounds share a common pyridine core, they differ fundamentally in molecular weight, amine substitution (primary vs. secondary), ring substitution (H vs. Cl), and salt form . These differences directly impact critical parameters such as solubility, nucleophilicity, and reactivity in subsequent synthetic steps . Procurement based on assumed functional equivalence without verifying these specific properties can lead to failed reactions, inconsistent yields, or the need for costly process re-optimization.

Quantitative Differentiation Guide for (2-Methylpyridin-3-yl)methanamine dihydrochloride Procurement


Dihydrochloride Salt Form vs. Free Base: Molecular Weight and Purity

Procuring the dihydrochloride salt (CAS 58539-66-5) rather than the free base (CAS 58539-64-3) provides a quantifiable difference in molecular weight and can offer a more stable, easily handled form for synthesis . The dihydrochloride salt has a molecular weight of 195.09 g/mol, compared to the free base's 122.17 g/mol, which must be accounted for in molar calculations . Furthermore, the salt is offered at a verified purity of 95% or higher by reputable vendors, ensuring consistent reaction stoichiometry .

Building Block Procurement Medicinal Chemistry Salt Form Selection

Differentiation from N-Methylated Analog (CAS 677349-96-1)

When selecting a pyridine methanamine building block, the target dihydrochloride offers a primary amine group, which is a key point of differentiation from its N-methylated analog, 2-methyl-3-[(methylamino)methyl]pyridine (CAS 677349-96-1) . The primary amine in the target compound is more nucleophilic and can undergo a wider range of derivatization reactions (e.g., acylation, sulfonylation) without the steric hindrance and altered electronics of the secondary amine in the N-methyl analog .

Analog Selection Reactivity Medicinal Chemistry

Differentiation from 6-Chloro-Substituted Analog (CAS 1251529-73-3)

The target compound is distinguished from (6-chloro-2-methylpyridin-3-yl)methanamine (CAS 1251529-73-3) by the absence of a chlorine atom at the 6-position of the pyridine ring . The presence of chlorine in the analog introduces a strong electron-withdrawing group and a site for further functionalization via cross-coupling reactions, whereas the target compound provides an unsubstituted pyridine ring with distinct electronic and steric properties .

Analog Selection Electronic Effects Medicinal Chemistry

Best-Fit Application Scenarios for Procuring (2-Methylpyridin-3-yl)methanamine dihydrochloride


Precursor for 2-Methylpyridin-3-yl Containing Pharmacophores

This compound is optimally procured for use as a versatile synthetic intermediate when the target molecule requires a (2-methylpyridin-3-yl)methylamine fragment. Its primary amine allows for direct incorporation into amide, urea, or sulfonamide bonds, making it a key building block in medicinal chemistry programs for generating diverse compound libraries .

Reference Standard for Analytical Method Development

Given its defined purity (e.g., 95% from suppliers like Beyotime), this dihydrochloride salt is suitable for use as a reference standard in HPLC or LC-MS method development for the quantification of related compounds or impurities in reaction mixtures .

Starting Material for Kinase Inhibitor Research

The 2-methylpyridine core is a recognized privileged structure in kinase inhibitor design, as evidenced by its presence in advanced leads like PK68, a potent RIPK1 inhibitor [1]. Procuring (2-methylpyridin-3-yl)methanamine dihydrochloride provides the foundational scaffold for exploring this chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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